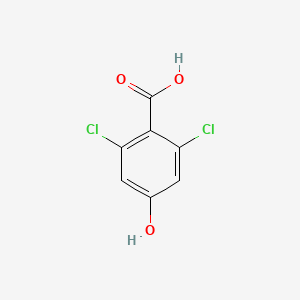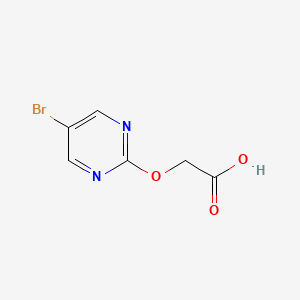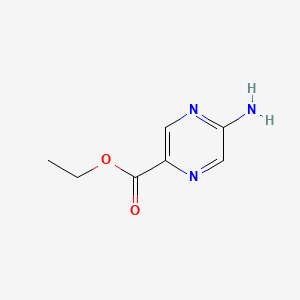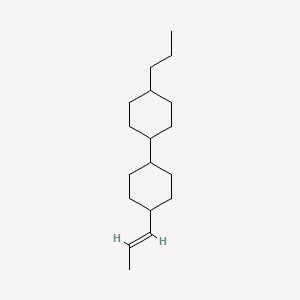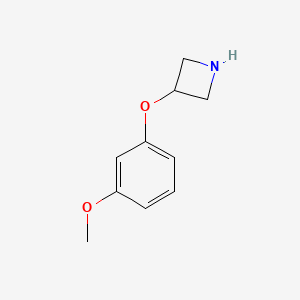
5-氨基异吲哚盐酸盐
概述
描述
Isoindolin-5-amine hydrochloride is a chemical compound with the molecular formula C8H10N2Cl. It is a derivative of isoindoline and is known for its applications in various scientific research fields, including chemistry, biology, medicine, and industry.
科学研究应用
Isoindolin-5-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is utilized in the study of biological processes and as a tool in molecular biology research.
Medicine: Isoindolin-5-amine hydrochloride is investigated for its potential therapeutic properties, including its use in drug development.
Industry: It is employed in the production of specialty chemicals and materials.
作用机制
Target of Action
Isoindolin-5-amine hydrochloride is a compound that has been found to interact with the human dopamine receptor D2 . This receptor plays a crucial role in the central nervous system, influencing a variety of physiological functions such as mood, reward, and motor control .
Mode of Action
The interaction of Isoindolin-5-amine hydrochloride with its target, the dopamine receptor D2, results in changes in the receptor’s activity . This interaction can modulate the receptor’s signaling pathways, potentially influencing various physiological processes .
Biochemical Pathways
Isoindolin-5-amine hydrochloride, through its interaction with the dopamine receptor D2, can affect various biochemical pathways . These pathways may include those involved in neurotransmission, mood regulation, and motor control . The downstream effects of these pathway alterations can have significant impacts on physiological functions .
Pharmacokinetics
The pharmacokinetic properties of Isoindolin-5-amine hydrochloride, such as its absorption, distribution, metabolism, and excretion (ADME), can significantly impact its bioavailability . .
Result of Action
The molecular and cellular effects of Isoindolin-5-amine hydrochloride’s action are largely dependent on its interaction with the dopamine receptor D2 . This interaction can lead to changes in cellular signaling, potentially influencing various physiological processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Isoindolin-5-amine hydrochloride. For instance, factors such as temperature and pH can affect the compound’s stability and activity . .
生化分析
Biochemical Properties
Isoindolin-5-amine hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain enzymes involved in metabolic pathways, potentially influencing their activity. The nature of these interactions can vary, including enzyme inhibition or activation, which can subsequently affect the overall biochemical pathways in which these enzymes are involved .
Cellular Effects
Isoindolin-5-amine hydrochloride has notable effects on various types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to impact the expression of certain genes involved in cell growth and differentiation. Additionally, Isoindolin-5-amine hydrochloride can alter cellular metabolism by modulating the activity of key metabolic enzymes .
Molecular Mechanism
The molecular mechanism of Isoindolin-5-amine hydrochloride involves its interaction with specific biomolecules at the molecular level. It can bind to certain proteins and enzymes, leading to changes in their activity. This binding can result in enzyme inhibition or activation, which in turn affects various biochemical pathways. Additionally, Isoindolin-5-amine hydrochloride can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Isoindolin-5-amine hydrochloride can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that Isoindolin-5-amine hydrochloride can remain stable under certain conditions, but it may degrade over time, leading to changes in its biochemical activity. Long-term studies in vitro and in vivo have provided insights into the temporal effects of this compound on cellular processes .
Dosage Effects in Animal Models
The effects of Isoindolin-5-amine hydrochloride can vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function and metabolism. At higher doses, it can cause toxic or adverse effects. Studies have identified threshold effects, where the compound’s activity changes significantly at certain dosage levels. These studies have also highlighted the importance of determining the optimal dosage to minimize adverse effects while maximizing therapeutic benefits .
Metabolic Pathways
Isoindolin-5-amine hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. For example, it can affect the activity of enzymes involved in amino acid metabolism, leading to changes in metabolic flux and metabolite levels. Understanding the metabolic pathways influenced by Isoindolin-5-amine hydrochloride is essential for elucidating its overall biochemical effects .
Transport and Distribution
The transport and distribution of Isoindolin-5-amine hydrochloride within cells and tissues are critical for its biochemical activity. The compound can interact with specific transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, its localization and accumulation within certain tissues can influence its overall effects on cellular function .
Subcellular Localization
Isoindolin-5-amine hydrochloride exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. Understanding the subcellular localization of Isoindolin-5-amine hydrochloride is important for elucidating its precise biochemical mechanisms and effects .
准备方法
Synthetic Routes and Reaction Conditions: Isoindolin-5-amine hydrochloride can be synthesized through several synthetic routes. One common method involves the reaction of isoindoline with ammonia in the presence of hydrochloric acid. The reaction typically takes place under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of isoindolin-5-amine hydrochloride involves large-scale reactions with stringent control over reaction conditions to ensure purity and yield. The process may include steps such as purification, crystallization, and drying to obtain the final product.
化学反应分析
Types of Reactions: Isoindolin-5-amine hydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) and potassium carbonate (K2CO3).
Major Products Formed:
Oxidation: Oxidation reactions can lead to the formation of isoindolin-5-one derivatives.
Reduction: Reduction reactions typically result in the formation of isoindoline derivatives.
Substitution: Substitution reactions can produce various substituted isoindolines.
相似化合物的比较
Isoindolin-5-amine hydrochloride is compared with other similar compounds to highlight its uniqueness:
Isoindoline: A closely related compound with similar chemical properties but different functional groups.
Indole: Another compound with a similar structure but different biological activity.
Isoindolinone: A derivative of isoindoline with an additional carbonyl group.
These compounds share structural similarities but differ in their chemical reactivity and applications.
属性
IUPAC Name |
2,3-dihydro-1H-isoindol-5-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2.ClH/c9-8-2-1-6-4-10-5-7(6)3-8;/h1-3,10H,4-5,9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXQCFVJPKBLYPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1)C=C(C=C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50623723 | |
| Record name | 2,3-Dihydro-1H-isoindol-5-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50623723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
503614-81-1 | |
| Record name | 2,3-Dihydro-1H-isoindol-5-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50623723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
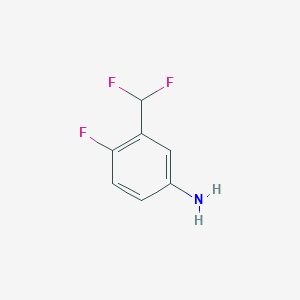
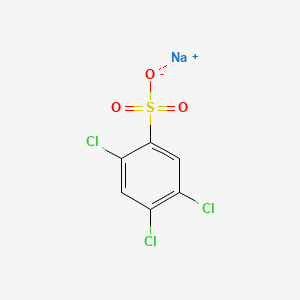

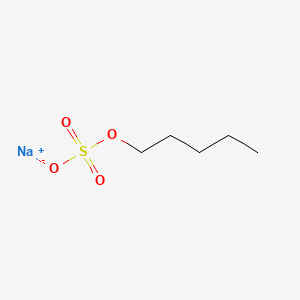
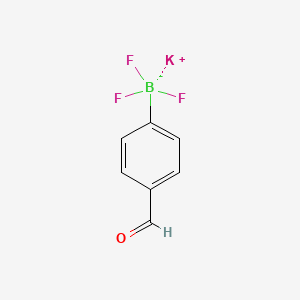
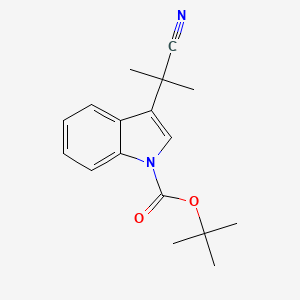
![2-Mercaptobenzo[d]thiazole-6-carbonitrile](/img/structure/B1592704.png)
